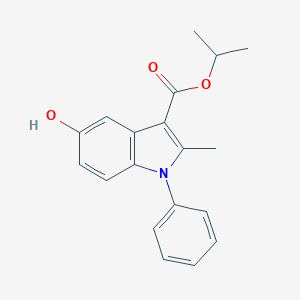![molecular formula C13H11N3O4 B259569 1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione, commonly known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. This medication works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone incretin. Incretin is a hormone that stimulates insulin secretion and reduces glucagon secretion, resulting in lower blood glucose levels. By inhibiting DPP-4, DPP-4 inhibitor increases the levels of incretin, leading to improved glucose control in patients with type 2 diabetes.
作用机制
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor works by inhibiting the enzyme this compound, which is responsible for breaking down the hormone incretin. Incretin is a hormone that stimulates insulin secretion and reduces glucagon secretion, resulting in lower blood glucose levels. By inhibiting this compound, this compound inhibitor increases the levels of incretin, leading to improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects in patients with type 2 diabetes. These effects include increased insulin secretion, decreased glucagon secretion, improved glucose control, and reduced inflammation. In addition, this compound inhibitor has been shown to have a low risk of hypoglycemia and weight gain, making it a favorable option for patients with type 2 diabetes.
实验室实验的优点和局限性
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor has several advantages and limitations for lab experiments. The advantages of this compound inhibitor include its ability to improve glucose control in patients with type 2 diabetes, its low risk of hypoglycemia and weight gain, and its favorable safety profile. The limitations of this compound inhibitor include the potential for drug interactions and the need for further research to fully understand its long-term effects.
未来方向
There are several future directions for the research and development of 1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor. These include the development of more potent and selective this compound inhibitors, the investigation of combination therapies with other antidiabetic medications, and the exploration of the potential cardiovascular benefits of this compound inhibitor. In addition, further research is needed to fully understand the long-term safety and efficacy of this compound inhibitor.
合成方法
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing this compound inhibitor is chemical synthesis, which involves the reaction of 6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-amine with pyrrolidine-2,5-dione.
科学研究应用
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor has been extensively studied for its efficacy in treating type 2 diabetes. Several clinical trials have shown that this compound inhibitor is effective in lowering blood glucose levels and improving glycemic control in patients with type 2 diabetes. In addition, this compound inhibitor has been shown to have a low risk of hypoglycemia and weight gain, making it a favorable option for patients with type 2 diabetes.
属性
分子式 |
C13H11N3O4 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC 名称 |
1-[6-(2,5-dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H11N3O4/c17-10-4-5-11(18)15(10)8-2-1-3-9(14-8)16-12(19)6-7-13(16)20/h1-3H,4-7H2 |
InChI 键 |
JHXAYAXKTJTGQK-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C2=NC(=CC=C2)N3C(=O)CCC3=O |
规范 SMILES |
C1CC(=O)N(C1=O)C2=NC(=CC=C2)N3C(=O)CCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)

![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)
![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)


